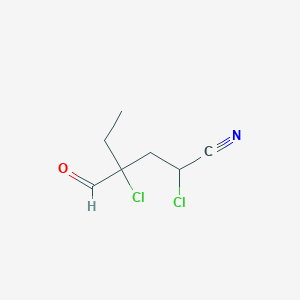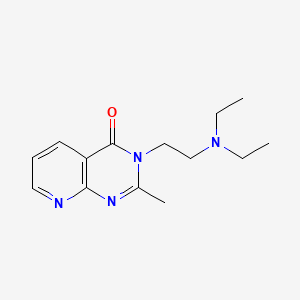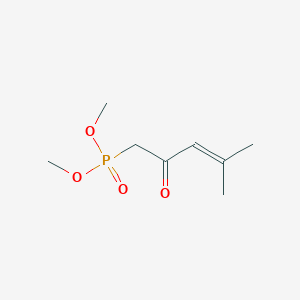
2-Butanone, 4-hydroxy-4-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is an organic compound that belongs to the class of beta-hydroxy ketones. This compound is characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group, along with a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through several methods. One common approach involves the use of 1,3-butanediol as a starting material. The reaction typically involves the addition of a catalyst, water, and a water entrainer into a reaction vessel. The mixture is then heated to a temperature range of 60 to 75 degrees Celsius. Hydrogen peroxide is added dropwise to the mixture, followed by distillation hydration. The reaction is continued until the content of 1,3-butanediol is significantly reduced, and the target product is obtained through distillation .
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- can be achieved through biotechnological methods. One such method involves the use of nicotinamide cofactor-dependent oxidoreductases for the bioproduction of the compound. This method employs an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase. The enzymes are immobilized on functionalized single-walled carbon nanotubes, which enhances the stability and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies related to enzyme catalysis and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-hydroxy-4-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with cellular receptors and signaling pathways, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-butanone
- 4-Hydroxy-4-(4-hydroxyphenyl)-2-butanone
- 4-Hydroxy-4-(4-methylphenyl)-2-butanone
Uniqueness
2-Butanone, 4-hydroxy-4-(4-pyridinyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other beta-hydroxy ketones. This structural feature enhances its utility in various research applications and industrial processes .
Properties
CAS No. |
106012-19-5 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-hydroxy-4-pyridin-4-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5,9,12H,6H2,1H3 |
InChI Key |
TVUXQVOEAFYAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)


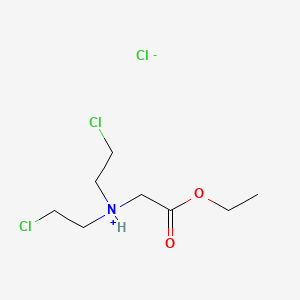
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
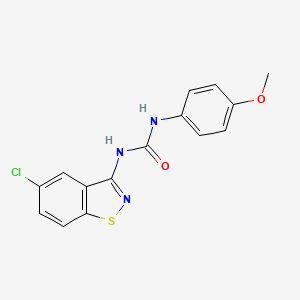

![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
